molecular formula C19H27N3O3 B3002403 N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380177-83-1

N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide

Cat. No. B3002403
CAS RN: 2380177-83-1
M. Wt: 345.443
InChI Key: NTYHBITTXUILAW-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, also known as DMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMOX is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is essential for the growth and survival of cancer cells, making DMOX a promising candidate for cancer therapy.

Mechanism of Action

N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide works by binding to the c-Myc/Max protein complex and disrupting its function. The c-Myc protein is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. The interaction between c-Myc and Max is essential for the transcriptional activity of c-Myc. N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide binds to the Max protein and prevents its interaction with c-Myc, thereby inhibiting the transcriptional activity of c-Myc and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to have a specific effect on cancer cells, with minimal toxicity to normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has also been shown to inhibit tumor growth in animal models of cancer. In addition, N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a specific target, the c-Myc/Max protein complex, which makes it a useful tool for studying the role of c-Myc in cancer. However, N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has some limitations as well. It is not highly selective for the c-Myc/Max protein complex and can inhibit other protein-protein interactions. In addition, N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide. One area of interest is the development of more selective inhibitors of the c-Myc/Max protein complex. Another area of focus is the optimization of N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide for use in cancer therapy. This could involve the development of more effective drug delivery systems or the combination of N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide with other cancer therapies. In addition, further research is needed to fully understand the biochemical and physiological effects of N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide on cancer cells and normal cells.

Synthesis Methods

The synthesis of N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves several steps, including the reaction of 3,4-dimethylphenyl isocyanate with 1-morpholin-4-ylcyclobutan-1-amine to form the corresponding urea intermediate. This intermediate is then treated with paraformaldehyde and sodium cyanoborohydride to form the final product, N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide. The synthesis of N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is relatively straightforward and can be carried out on a small scale in a laboratory setting.

Scientific Research Applications

N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been found to induce apoptosis (cell death) in cancer cells, which is a desirable effect for cancer therapy. In addition, N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14-4-5-16(12-15(14)2)21-18(24)17(23)20-13-19(6-3-7-19)22-8-10-25-11-9-22/h4-5,12H,3,6-11,13H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHBITTXUILAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCC2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide

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